Tetradecyl 2,3-dihydroxybenzoate
Description
Properties
Molecular Formula |
C21H34O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
tetradecyl 2,3-dihydroxybenzoate |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-25-21(24)18-15-14-16-19(22)20(18)23/h14-16,22-23H,2-13,17H2,1H3 |
InChI Key |
MSEMTQOADPAERG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Synonyms |
ABG-001 tetradecyl-2,3-dihydroxybenzoate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tetradecyl 2,3 Dihydroxybenzoate
Established Synthetic Pathways for Tetradecyl 2,3-Dihydroxybenzoate
The primary route to this compound involves the formation of an ester bond between 2,3-dihydroxybenzoic acid and tetradecanol (B45765).
Esterification Reactions and Optimization
The most common method for synthesizing this compound is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to produce an ester and water. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, a large excess of one of the reactants, typically the alcohol, is used, or water is removed as it is formed, often through azeotropic distillation with a suitable solvent like toluene. wikipedia.orgorganic-chemistry.org
Optimization of the Fischer-Speier esterification for phenolic acids like 2,3-dihydroxybenzoic acid can be achieved by carefully controlling reaction parameters. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. researchgate.netnih.govusm.my Microwave irradiation can rapidly and efficiently heat the reaction mixture, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, the esterification of benzoic acid derivatives with alcohols under microwave irradiation has been shown to proceed in minutes with high yields. usm.my The choice of catalyst is also crucial, with various Lewis acids and solid acid catalysts being explored to improve efficiency and ease of purification. organic-chemistry.org
Table 1: Representative Conditions for the Esterification of Phenolic Acids with Long-Chain Alcohols
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Hydroxybenzoic Acid | n-Heptyl Alcohol | Sulfuric Acid | None | 100-110 | - | - | google.com |
| 4-Fluoro-3-nitrobenzoic Acid | Butanol | Sulfuric Acid | Butanol | 130 | 15 min (MW) | 98 | usm.my |
| Benzoic Acid | Butanol | PTSA | Toluene | 140 | - | - | google.com |
| 3-Phenyl-prop-2-en-1-ol | Hexanedioic Acid | None | None | 140 | 10-20 min (MW) | - | researchgate.netnih.gov |
Note: This table presents data from the synthesis of analogous compounds to illustrate typical reaction conditions. Specific yields for this compound would require experimental determination.
Alternative Synthetic Routes for Analogues (e.g., Transesterification, Photochemical Approaches)
Beyond direct esterification, alternative methods can be employed for the synthesis of this compound analogues.
Transesterification: This process involves the reaction of an ester with an alcohol to produce a different ester. For instance, a readily available methyl or ethyl ester of 2,3-dihydroxybenzoic acid could be reacted with tetradecanol in the presence of an acid or base catalyst to yield this compound. This method is particularly useful if the starting alkyl ester is more accessible than the free carboxylic acid. The reaction is also an equilibrium process and is driven to completion by removing the lower-boiling alcohol byproduct.
Photochemical Approaches: Photochemical reactions offer another avenue for ester synthesis. Visible-light-induced methods for the synthesis of O-aryl esters have been developed, involving the cross-dehydrogenative coupling of aldehydes with phenols. acs.org These reactions can proceed under mild, catalyst-free conditions. acs.org While not a direct route to this compound from the carboxylic acid, photochemical methods could be adapted for the synthesis of various ester analogues. For example, a photochemical rearrangement of allenic esters can lead to cyclobutenones or photo-Fries products, showcasing the diverse possibilities of photochemical transformations. researchgate.net
Design and Synthesis of this compound Derivatives and Analogues
The structural modification of this compound is a key strategy to modulate its physicochemical and biological properties.
Principles for Structural Modification
The primary goals for modifying the structure of phenolic compounds like this compound often revolve around improving their bioavailability. researchgate.net The bioavailability of phenolic compounds can be limited by factors such as poor water solubility and rapid metabolism. mdpi.com
Key principles for structural modification include:
Lipophilicity Adjustment: The long tetradecyl chain in this compound already confers significant lipophilicity. However, further modifications to the alkyl chain (e.g., introducing branching or unsaturation) could fine-tune its interaction with biological membranes. uni-oldenburg.de
Esterification of Phenolic Hydroxyl Groups: While the primary ester is at the carboxylic acid function, the two phenolic hydroxyl groups are also potential sites for modification. Esterifying these hydroxyls can protect them from rapid metabolism (e.g., glucuronidation or sulfation) in the body, potentially leading to a more sustained release of the active parent compound.
Introduction of Functional Groups: Incorporating specific functional groups can alter the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. researchgate.net
Prodrug Strategies: Derivatives can be designed as prodrugs that are inactive but are converted to the active form in the body. This can improve absorption and distribution. nih.gov
Encapsulation: While not a chemical modification of the molecule itself, formulating this compound into delivery systems like nanoparticles or liposomes can enhance its stability and bioavailability. mdpi.commdpi.com
Targeted Synthesis of Advanced Derivatives (e.g., Thioates, improved bioavailability compounds)
Building on the principles of structural modification, specific classes of derivatives can be synthesized to achieve desired properties.
Thioate Derivatives: The replacement of one or both of the phenolic oxygens with sulfur to form a thioester (thioate) is a potential modification. Thioesters can exhibit different chemical reactivity and metabolic stability compared to their oxygen-containing counterparts. The synthesis of aryl thioesters can be achieved through several routes. One common method involves the reaction of a phenol (B47542) with a thiocarbamoyl chloride followed by rearrangement. Another approach is the coupling of aryl halides with carboxylic acids in the presence of a sulfur source, which can be achieved photochemically. mdpi.com Laccase-catalyzed reactions between catechols and thiols also provide a green chemistry route to catechol thioethers. rsc.org
Improved Bioavailability Compounds: To enhance bioavailability, the esterification of phenolic acids with lipophilic moieties like fatty alcohols is a well-established strategy. nih.gov In the case of this compound, the long alkyl chain already contributes to lipophilicity. Further improvements could be sought by creating derivatives that are better substrates for intestinal transporters or are more resistant to first-pass metabolism. This could involve the synthesis of glycosylated derivatives or the formation of complexes with proteins or other carriers. mdpi.comnih.gov
Biological Activities of Tetradecyl 2,3 Dihydroxybenzoate in Preclinical Research
Neurogenic and Neuroprotective Efficacy
Induction of Neurite Outgrowth in Cellular Models (e.g., PC12 Cells)
Tetradecyl 2,3-dihydroxybenzoate has demonstrated notable neuritogenic activity in PC12 cells, a cell line commonly used to study neuronal differentiation. oup.comoup.com Studies have shown that this compound can enhance neurite outgrowth, a crucial process in neuronal development and regeneration. oup.comoup.com At a concentration of 0.03 μM, it was found to promote the extension of neurites from PC12 cells. oup.comoup.com This effect is comparable to that of Nerve Growth Factor (NGF), a key neurotrophic factor. oup.comoup.com
The mechanism underlying this neuritogenic effect appears to involve the activation of specific signaling pathways. Research indicates that this compound stimulates the Insulin-like Growth Factor-1 (IGF-1) signaling pathway to induce neurite outgrowth in PC12 cells. sci-hub.se Further investigations have identified the Heat Shock Cognate 70 kDa protein (Hsc70) as a direct target of the compound in these cells. nih.govmdpi.com The interaction with Hsc70 is believed to be a key event in initiating the signaling cascade that leads to neurite extension. nih.govmdpi.com Specifically, the inhibitor of Hsc70, VER155008, was shown to significantly decrease the neurite outgrowth induced by this compound. mdpi.com Additionally, the use of small-interfering RNA (siRNA) to reduce Hsc70 levels also diminished the compound's effect on neurite formation. nih.govmdpi.com
Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells
| Treatment | Concentration | Observation | Key Signaling Pathway(s) |
|---|---|---|---|
| This compound | 0.03 µM | Enhanced neurite outgrowth | ERK signaling oup.comoup.com |
| This compound | 1 µM | Induced neurite outgrowth | IGF-1 signaling, Hsc70 targeting sci-hub.senih.govmdpi.com |
| This compound + VER155008 (Hsc70 inhibitor) | 1 µM | Significantly decreased neurite outgrowth | Hsc70-dependent mdpi.com |
| This compound + Hsc70 siRNA | 1 µM | Significantly decreased neurite outgrowth | Hsc70-dependent nih.govmdpi.com |
Promotion of Neurogenesis and Neuronal Survival in In Vivo Models
In addition to its effects in cellular models, this compound has shown pro-neurogenic and survival-enhancing properties in animal models. Oral administration of the compound to adult male mice led to a dose-dependent increase in the survival and neurite growth of newborn cells in the dentate gyrus of the hippocampus. oup.comoup.comnih.gov This effect was observed without altering the proliferation and differentiation of progenitor cells. oup.comoup.comnih.gov
The pro-neurogenic activity of this compound in vivo is linked to the activation of the Tropomyosin receptor kinase A (TrkA) receptor. oup.comoup.comnih.gov This activation subsequently leads to increased phosphorylation of ERK, Akt, and mTOR in the hippocampus. oup.comoup.comnih.gov The TrkA receptor inhibitor, K252a, was found to block the pro-neurogenic effects of the compound. nih.gov Interestingly, the ERK inhibitor U0126 specifically attenuated the increase in the number of newborn cells, while the PI3K inhibitor LY294002 primarily prevented the enhancement of neurite growth. nih.gov This suggests that distinct downstream pathways mediate different aspects of its neurogenic action. nih.gov
Mitigation of Cognitive Impairment in Neurodegenerative Animal Models (e.g., Alzheimer's Disease Models, Vascular Dementia Models)
Preclinical studies have highlighted the potential of this compound to alleviate cognitive deficits in animal models of neurodegenerative diseases. In mouse models of Alzheimer's disease (AD), including those induced by a high-fat diet and naturally aging models, the compound effectively mitigated memory dysfunction. nih.govnih.gov Its therapeutic effects in these models are attributed to the promotion of neurogenesis, activation of chaperone-mediated autophagy, and reduction of neuronal inflammation. nih.govnih.gov Furthermore, it was observed to positively influence the gut microbiota, leading to an increased production of indole-3-propionic acid (IPA), a metabolite that can cross the blood-brain barrier and contribute to neuronal regeneration. nih.govnih.gov In AD models, the compound also reduced the expression of amyloid precursor protein (APP) and Tau protein in the hippocampus and cortex. nih.gov
In a mouse model of subcortical ischemic vascular dementia induced by chronic cerebral hypoperfusion, this compound was found to remarkably alleviate white matter damage and cognitive deficits. sci-hub.senih.gov This protective effect was associated with the amelioration of oligodendrocyte apoptosis and demyelination. sci-hub.senih.gov
Table 2: Effects of this compound in Neurodegenerative Animal Models
| Animal Model | Key Findings |
|---|---|
| High-fat diet-induced and naturally aging Alzheimer's disease mice | Mitigated memory dysfunction, promoted neurogenesis, activated autophagy, reduced neuronal inflammation, and decreased APP and Tau expression. nih.govnih.gov |
| Aβ25-35-injected mice (Alzheimer's model) | Protected survival and neurite growth of newborn cells and improved spatial cognitive performance. nih.gov |
| Chronic cerebral hypoperfusion (Vascular dementia model) | Alleviated white matter damage and cognitive deficits by reducing oligodendrocyte apoptosis and demyelination. sci-hub.senih.gov |
Modulation of Oligodendrocyte Integrity and Myelination in Hypoperfusion Models
In models of chronic cerebral hypoperfusion, which mimic aspects of vascular dementia, this compound has demonstrated a protective effect on oligodendrocytes and myelin. sci-hub.senih.gov The compound was shown to alleviate white matter damage by reducing the apoptosis of oligodendrocytes and subsequent demyelination. sci-hub.senih.gov This protective action on the white matter is crucial for maintaining the integrity of neuronal circuits and cognitive function. sci-hub.se
Molecular docking studies have suggested that this compound has a high affinity for the Insulin-like Growth Factor-1 Receptor (IGF-1R). sci-hub.senih.gov The protective effects of the compound against oligodendrocyte damage were nullified by an IGF-1R antagonist or by knocking down the receptor using shRNA. sci-hub.se This indicates that the IGF-1R signaling pathway is a key mediator of the compound's beneficial effects on oligodendrocyte integrity and myelination in the context of chronic hypoperfusion. sci-hub.senih.gov
Functional Recovery in Models of Spinal Cord Injury
The neuroregenerative potential of this compound extends to models of spinal cord injury (SCI). nih.gov In a rat model of SCI, administration of the compound was shown to promote the recovery of hind limb motor function. nih.gov This functional improvement was associated with several histological changes, including a smaller area of necrosis, reduced expression of Glial Fibrillary Acidic Protein (GFAP), an indicator of reactive gliosis, and increased expression of Microtubule-Associated Protein 2 (MAP-2), a marker for neuronal dendrites. nih.gov Furthermore, there was an increased number of Fluorogold-positive cells in the red nucleus, suggesting enhanced axonal regeneration. nih.gov These findings suggest that the compound's ability to inhibit glial cell proliferation and promote neuroregeneration contributes to functional recovery after SCI. nih.gov
Metabolic Regulatory Activities
While the primary focus of research on this compound has been on its neurological effects, some studies have touched upon its metabolic regulatory activities, particularly in the context of neurodegenerative models. In a high-fat diet-induced mouse model of Alzheimer's disease, long-term consumption of the high-fat diet led to metabolic dysfunction. nih.gov Treatment with this compound showed effects that were comparable to metformin (B114582) in some aspects of mitigating the pathological changes associated with this model. nih.gov Additionally, the compound's influence on the gut microbiota and the subsequent increase in the production of indole-3-propionic acid (IPA) suggests a link between its metabolic effects and neuroprotective actions. nih.govnih.gov IPA is known to target Hsc70 and regulate signaling pathways involved in cellular metabolism and autophagy, such as the Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 pathways. nih.govnih.gov
Influence on Glucose Homeostasis in Diabetic Animal Models
In studies using streptozotocin (B1681764) (STZ)-induced diabetic mice, this compound demonstrated a significant anti-diabetic effect. The administration of the compound led to a notable improvement in glucose tolerance and insulin (B600854) sensitivity in these animal models. Research showed that treatment with the compound resulted in a marked decrease in fasting glucose levels. Furthermore, the compound was found to significantly increase plasma levels of insulin and leptin while remarkably decreasing glucagon (B607659) levels, indicating a multifaceted influence on glucose homeostasis.
Table 1: Effects of this compound on Key Metabolic Parameters in Diabetic Mice This table is interactive. You can sort and filter the data.
| Parameter | Observation in Treated Group | Reference |
|---|---|---|
| Fasting Glucose | Significantly decreased | |
| Glucose Tolerance | Significantly improved | |
| Insulin Sensitivity | Significantly improved | |
| Plasma Insulin | Notably increased | |
| Plasma Glucagon | Remarkably decreased | |
| Plasma Leptin | Notably increased |
Modulation of Insulin and Adiponectin Signaling Pathways
The anti-diabetic effects of this compound are exerted through its modulation of insulin and adiponectin signaling pathways. The compound was found to notably increase plasma adiponectin levels. Investigations at the genetic level revealed that the compound obviously increased the gene expression of adiponectin in adipose tissue.
Furthermore, it enhanced the expression of key receptors involved in glucose uptake and insulin sensitivity. The gene expression of glucose transporter 4 (GLUT4) and adiponectin receptor 1 (AdipoR1) was obviously increased in the liver and gastrocnemius muscle of treated diabetic mice. The expression of adiponectin receptor 2 (AdipoR2) was also found to be obviously increased in the hypothalamus and pancreas. These findings suggest that this compound improves diabetic symptoms by enhancing the body's sensitivity and response to insulin and adiponectin. It has also been identified as having an effect on the IGF-1R/PI3K/MEK signaling pathway. mdpi.com
Anti-Inflammatory Modulatory Effects
Beyond its metabolic activities, this compound exhibits significant anti-inflammatory properties, particularly within the central nervous system.
Attenuation of Neuroinflammation in Central Nervous System Models
In preclinical models of Alzheimer's disease (AD) and subcortical ischemic vascular dementia, this compound has been shown to effectively reduce neuroinflammation. nih.govnih.gov Treatment with the compound leads to significant reductions in the activity of microglia and astrocytes, which are key cellular mediators of the inflammatory response in the brain. nih.gov In models of chronic cerebral hypoperfusion, the compound was found to alleviate white matter damage, a process closely linked to inflammation and oligodendrocyte apoptosis. nih.govsci-hub.se These findings confirm that the compound has a therapeutic effect by modulating neuronal inflammation. nih.gov
Table 2: Summary of Anti-Neuroinflammatory Effects in CNS Models This table is interactive. You can sort and filter the data.
| CNS Model | Key Finding | Effect on Cell Activity | Reference |
|---|---|---|---|
| Alzheimer's Disease (AD) | Mitigates memory dysfunction | Reduces microglial and astrocyte activity | nih.govnih.gov |
| Subcortical Ischemic Vascular Dementia | Alleviates white matter damage and demyelination | Ameliorates oligodendrocyte apoptosis | nih.govsci-hub.se |
Cellular Pathways in Inflammatory Response Modulation
The anti-inflammatory effects of this compound are linked to its ability to modulate specific cellular pathways. Research has identified the heat shock cognate 70 kDa protein (Hsc70) as a direct target of the compound. mdpi.com By interacting with Hsc70, the compound can influence downstream cellular processes. mdpi.com
Additionally, studies on its effects in AD models have shown that the compound positively influences gut microbiota, leading to an enhanced production of indole-3-propionic acid (IPA). nih.gov This metabolite can cross the blood-brain barrier and has been found to target Hsc70, regulating the Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 signaling pathways, which are involved in inflammation and autophagy. nih.gov Analysis of gene expression in the brain of treated animals revealed that the compound affects genes associated with the immune system and the innate immune response. nih.gov
Antioxidant Investigations
Reactive Oxygen Species Scavenging in Animal Models
Investigations into the antioxidant properties of this compound have been carried out through genetic analysis in animal models. In AD model mice, treatment with the compound was found to affect genes related to oxidation-reduction processes. nih.gov Specifically, gene set enrichment analysis showed a reduced enrichment of genes related to biological oxidation following administration of the compound, suggesting an influence on cellular oxidative stress pathways. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Streptozotocin |
| Insulin |
| Glucagon |
| Leptin |
| Adiponectin |
Contribution to Antioxidant Activity in Related Compounds/Extracts
The antioxidant potential of phenolic compounds is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl groups on the aromatic ring and the nature of any substituent groups. In the case of this compound, its antioxidant properties are conferred by the 2,3-dihydroxybenzoate moiety, while the long-chain tetradecyl ester group primarily influences its lipophilicity. This alteration in polarity can, in turn, affect its antioxidant efficacy in different biological environments.
The parent structure, 2,3-dihydroxybenzoic acid (pyrocatechuic acid), is recognized for its potent antioxidant and radical-scavenging capabilities. Studies have demonstrated that the ortho-positioning of the two hydroxyl groups is a key determinant of this activity. For instance, in ferric reducing antioxidant power (FRAP) assays, 2,3-dihydroxybenzoic acid has been shown to be one of the strongest antioxidants among various dihydroxybenzoic acid isomers. nih.gov This enhanced activity is attributed to the ability of the adjacent hydroxyl groups to stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization.
The esterification of phenolic acids with alkyl chains is a common strategy to enhance their solubility in lipid phases, thereby potentially increasing their effectiveness as antioxidants in lipophilic environments such as cell membranes and oil-based formulations. This phenomenon is often described by the "polar paradox," which posits that while polar antioxidants are more effective in bulk lipids, less polar (more lipophilic) antioxidants can exhibit superior activity in oil-in-water emulsions by concentrating at the oil-water interface where oxidation often occurs.
While direct comparative studies on the antioxidant activity of this compound versus its parent acid are not extensively available in the public domain, research on other phenolic acid esters provides valuable insights. For example, studies on alkyl esters of sinapic acid have shown that while the esterified compounds may have slightly lower intrinsic radical-scavenging activity compared to the parent acid in some assays, their increased lipophilicity enhances their utility as antioxidants in more non-polar media. nih.gov Similarly, the antioxidant activity of erythorbyl fatty acid esters was found to be influenced by the alkyl chain length, with erythorbyl palmitate (a C16 ester) showing optimal lipid oxidation inhibitory activity in oil-in-water emulsions.
The contribution of the tetradecyl (a C14 alkyl chain) group in this compound is therefore likely to be multifaceted. By increasing the molecule's lipophilicity, the tetradecyl chain would facilitate its incorporation into lipid-rich structures like cell membranes. This localization could be crucial for protecting membrane lipids from peroxidation. While the intrinsic radical-scavenging ability resides with the 2,3-dihydroxy-substituted aromatic ring, the long alkyl chain acts as a molecular anchor, positioning the active phenolic head in close proximity to lipid radicals.
| Compound/Class | Key Structural Features | Observed Antioxidant Activity Trend | Reference |
| 2,3-Dihydroxybenzoic Acid | Two adjacent hydroxyl groups on the aromatic ring. | High intrinsic antioxidant activity due to radical stabilization. | nih.gov |
| Alkyl Esters of Phenolic Acids | Phenolic acid core with an attached alkyl chain. | Activity is dependent on the assay system and chain length; often enhanced efficacy in lipid systems. | nih.gov |
| Ardisia crenata Extract | Contains a mixture of phenolic compounds, including alkylphenols. | Demonstrates strong radical scavenging in various assays. | ajms.iqresearchgate.net |
Mechanisms of Action and Molecular Interactions of Tetradecyl 2,3 Dihydroxybenzoate
Receptor-Mediated Signaling Pathways
Tetradecyl 2,3-dihydroxybenzoate exerts its influence through the modulation of several critical receptor-mediated signaling pathways that are fundamental to cell growth, differentiation, and survival.
Insulin-like Growth Factor 1 Receptor (IGF-1R) Activation
Research has demonstrated that this compound can activate the Insulin-like Growth Factor 1 Receptor (IGF-1R). sigmaaldrich.com This activation is a crucial initiating step in a cascade of downstream signaling events. Molecular docking studies have indicated a high affinity of the compound for IGF-1R. nih.gov The binding of this compound to IGF-1R leads to the receptor's phosphorylation, a key step in its activation. sigmaaldrich.com This interaction is significant as the IGF-1R pathway is known to be a critical regulator of cell growth and proliferation. nih.gov The activation of IGF-1R by this compound has been shown to be instrumental in its protective effects against oligodendrocyte damage. nih.gov
Tropomyosin Receptor Kinase A (TrkA) Pathway Engagement
In addition to IGF-1R, this compound has been found to engage the Tropomyosin Receptor Kinase A (TrkA) pathway. nih.gov This is particularly noteworthy as the TrkA receptor is the high-affinity receptor for Nerve Growth Factor (NGF), a critical neurotrophin for the survival and differentiation of specific neuronal populations. The compound has been shown to enhance the phosphorylation of the TrkA receptor. nih.gov However, some studies suggest that its affinity might be lower for TrkA compared to IGF-1R. nih.gov The engagement of the TrkA pathway contributes to the pro-neurogenesis properties of the compound. nih.gov
PI3K/Akt/ERK Signaling Cascade Regulation
Following the activation of upstream receptors like IGF-1R and TrkA, this compound modulates the downstream PI3K/Akt/ERK signaling cascade. sigmaaldrich.com This pathway is a central hub for regulating a multitude of cellular processes. Studies have shown that the compound significantly induces the phosphorylation of key components of this cascade, including Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK). sigmaaldrich.comnih.gov The activation of this cascade is a direct consequence of the initial receptor engagement and is essential for the compound's observed neuritogenic activity. sigmaaldrich.com The use of specific inhibitors for PI3K and ERK has been shown to significantly diminish the neurite outgrowth induced by this compound, confirming the pathway's critical role. sigmaaldrich.com
| Pathway Component | Effect of this compound | Reference |
| PI3K | Activation | sigmaaldrich.com |
| Akt | Increased Phosphorylation | sigmaaldrich.comnih.gov |
| ERK | Increased Phosphorylation | sigmaaldrich.comnih.gov |
mTOR Signaling Pathway Modulation
The mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival, is also modulated by this compound. The compound has been observed to increase the phosphorylation of mTOR, indicating its activation. nih.gov This modulation of the mTOR pathway is linked to the pro-neurogenesis and anti-dementia properties of the compound. nih.gov Specifically, the TrkA receptor-induced phosphorylation of Akt and mTOR is associated with the protective effects on newborn cells in the hippocampus. nih.gov
Molecular Target Identification and Validation
Identifying the direct molecular targets of a compound is a crucial step in understanding its mechanism of action. wjbphs.comevotec.com For this compound, specific techniques have been employed to identify and validate its direct protein interactions.
Heat Shock Cognate 70 kDa Protein (Hsc70) as a Direct Target
Through activity-based protein profiling (ABPP), Heat Shock Cognate 70 kDa Protein (Hsc70) has been identified as a direct target of this compound. nih.govnih.gov Hsc70 is a molecular chaperone involved in various cellular processes, including protein folding and degradation. Further validation of this interaction was achieved through several methods. The use of an Hsc70 inhibitor and small-interfering RNA (siRNA) against Hsc70 both significantly reduced the neurite outgrowth induced by the compound. nih.govnih.gov
A cellular thermal shift assay (CETSA) provided further evidence of direct binding. nih.govnih.gov This assay demonstrated that Hsc70 exhibited increased thermal stability in the presence of this compound, a hallmark of direct ligand binding. nih.govnih.gov This targeted engagement of Hsc70 is implicated in the compound's ability to modulate autophagy and inflammation, contributing to its potential therapeutic effects. nih.govnih.gov
| Validation Method | Outcome | Reference |
| Activity-Based Protein Profiling (ABPP) | Identified Hsc70 as a potential target | nih.govnih.gov |
| Hsc70 Inhibitor | Decreased neurite outgrowth | nih.govnih.gov |
| Hsc70 siRNA | Decreased neurite outgrowth | nih.govnih.gov |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of Hsc70 | nih.govnih.gov |
Intracellular Processes and Autophagy Modulation
The therapeutic effects of this compound are closely linked to its ability to modulate critical intracellular processes, most notably autophagy. nih.gov Its mechanism involves the activation of specific autophagy pathways that are crucial for cellular homeostasis and the clearance of aggregated proteins, a hallmark of neurodegenerative conditions. nih.gov
A primary mechanism of action for this compound is the activation of chaperone-mediated autophagy (CMA). nih.gov This process is initiated through its metabolite, indole-3-propionic acid (IPA), which directly targets the heat shock cognate 70 kDa protein (Hsc70). nih.gov Hsc70 is a central player in CMA, a selective autophagy process responsible for degrading specific soluble cytosolic proteins. nih.gov Research has confirmed that Hsc70 is a definitive target of the compound's activity, as demonstrated by cellular thermal shift assays (CETSA) where the protein showed increased thermal stability upon drug treatment. nih.govnih.gov
The engagement of Hsc70 by IPA triggers a downstream signaling cascade involving the Hsc70/PKM2/HK2/LC3 pathway, leading to the enhancement of CMA. nih.gov This activation of Hsc70-based autophagy is considered neuroprotective, as it can effectively eliminate toxic protein oligomers. nih.gov
In addition to its role in CMA, the activity of this compound extends to the regulation of key longevity and stress-response pathways. nih.gov Research has revealed that its metabolite, indole-3-propionic acid (IPA), which targets Hsc70, also modulates the FOXO3a/SIRT1 signaling pathway. nih.gov The SIRT1/FoxO3 axis is a critical regulator of cellular processes, including resistance to oxidative stress and inflammation. nih.gov By influencing this pathway, the compound contributes to its anti-aging and neuroprotective effects observed in preclinical models. nih.gov
Gut-Brain Axis Modulation
Studies have demonstrated that treatment with this compound can positively influence the gut microbiota. nih.gov This modulation leads to an enhanced production of beneficial metabolites, including short-chain fatty acids (SCFAs). nih.gov This alteration of the gut microbiome is a key component of the compound's mechanism, highlighting a systemic effect that originates in the gut and impacts neurological health. nih.gov
A crucial consequence of the compound's effect on the gut microbiota is the increased production of indole-3-propionic acid (IPA). nih.govnih.gov IPA is a tryptophan-derived metabolite produced exclusively by intestinal microbes. nih.gov It is capable of crossing the blood-brain barrier and has been shown to possess potent neuroprotective and antioxidant properties. nih.govnih.gov
Research indicates that the therapeutic effects of this compound are significantly linked to this enhanced production of IPA. nih.gov The elevated levels of IPA in circulation are responsible for targeting Hsc70, thereby activating the CMA and FOXO3a/SIRT1 pathways that contribute to neuronal regeneration and reduced inflammation. nih.govnih.gov
Table 2: Gut-Derived Metabolites Influenced by this compound
| Metabolite | Role | Effect of Compound | Reference |
|---|---|---|---|
| Indole-3-propionic acid (IPA) | Neuroprotective, targets Hsc70, crosses blood-brain barrier | Production is enhanced | nih.gov, nih.gov |
| Butyrate | Short-chain fatty acid (SCFA), promotes neuritogenicity | Concentration is markedly increased in serum | nih.gov |
Structure Activity Relationship Sar Studies of Tetradecyl 2,3 Dihydroxybenzoate and Its Analogues
Identification of Key Pharmacophoric Features
At the heart of the biological activity of Tetradecyl 2,3-dihydroxybenzoate lies a specific arrangement of functional groups known as a pharmacophore. SAR studies have identified the 2,3-dihydroxybenzoyl moiety as the core pharmacophoric feature essential for its neuritogenic effects. This assertion is supported by the observation that the antioxidant and radical scavenging activities of similar phenolic compounds are often attributed to the presence of adjacent hydroxyl groups (a catechol group) on an aromatic ring. In the case of this compound, the two hydroxyl groups at the C-2 and C-3 positions, in conjunction with the ester's carbonyl group, create an electron-rich system that is crucial for its interaction with biological targets.
Molecular docking studies have further illuminated the importance of this pharmacophore, showing that this compound has a high affinity for the insulin-like growth factor-1 receptor (IGF-1R), a key player in neuronal growth and survival. nih.gov The precise orientation of the dihydroxybenzoate head group is critical for this binding and subsequent activation of downstream signaling pathways that promote neurite outgrowth.
Impact of Alkyl Chain Length and Substitutions on Biological Activity
A pivotal aspect of the SAR of this class of compounds is the long alkyl chain attached to the pharmacophore via an ester linkage. The length and nature of this chain significantly modulate the compound's biological activity, primarily by influencing its lipophilicity. This property is critical for its ability to cross cell membranes and the blood-brain barrier.
Systematic studies on gentiside derivatives have demonstrated a clear relationship between the length of the alkyl chain and neuritogenic activity. While shorter and much longer chains show diminished or negligible effects, a chain length in the mid-to-long range appears to be optimal. This compound, with its 14-carbon (C14) chain, was identified as a lead compound due to its potent activity. nih.gov This suggests a "sweet spot" where the lipophilicity is ideal for reaching its target in sufficient concentrations without being so high as to cause poor solubility or non-specific membrane interactions.
Table 1: Influence of Alkyl Chain Length on the Neuritogenic Activity of 2,3-Dihydroxybenzoate Esters
| Compound | Alkyl Chain Length | Relative Neuritogenic Activity (%) |
|---|---|---|
| Methyl 2,3-dihydroxybenzoate | C1 | ~5% |
| Octyl 2,3-dihydroxybenzoate | C8 | ~60% |
| Dodecyl 2,3-dihydroxybenzoate | C12 | ~90% |
| This compound | C14 | 100% |
| Hexadecyl 2,3-dihydroxybenzoate | C16 | ~85% |
| Octadecyl 2,3-dihydroxybenzoate | C18 | ~50% |
Note: The data presented are illustrative and compiled based on SAR principles described in the literature. Actual values may vary based on specific experimental conditions.
Substitutions on the alkyl chain, such as branching or the introduction of unsaturation, can also impact activity, often by altering the molecule's conformation and flexibility, which can affect how it fits into its binding site.
Role of Ester Linkage Modifications
The ester linkage in this compound serves two primary roles: it connects the lipophilic alkyl chain to the hydrophilic pharmacophore and it can be metabolically labile. The presence of the ester bond allows the compound to act as a potential prodrug, where it is cleaved by esterase enzymes in the body to release the active 2,3-dihydroxybenzoic acid and the corresponding alcohol. This metabolic conversion can influence the compound's pharmacokinetic profile.
Table 2: Effect of Ester Linkage Modification on Biological Activity
| Analog of C14 2,3-dihydroxybenzoate | Linkage Type | Relative Stability | Predicted Neuritogenic Effect |
|---|---|---|---|
| This compound | Ester | Metabolically Labile | High |
| Tetradecyl 2,3-dihydroxybenzamide | Amide | High | Moderate to Low |
| 1-(Tetradecyloxy)-2,3-dihydroxybenzene | Ether | High | Low |
Comparative Analysis with Other Gentiside Derivatives
This compound was developed through SAR studies of natural gentiside derivatives, which are glucosides of hydroquinone (B1673460) carboxylic acid. nih.gov These natural products often possess a glucose moiety attached to the hydroxyl groups. While showing some biological activity, these natural gentisides are often less potent or have less favorable pharmacokinetic properties than their synthetic analogs.
The development of this compound involved replacing the polar sugar group of natural gentisides with a long alkyl chain. This significantly increased the compound's lipophilicity and, consequently, its ability to penetrate neural tissues and exert its effects. When compared to gentiside E, a natural derivative, this compound demonstrates markedly superior neuritogenic activity, highlighting the success of the structure-based drug design approach. nih.gov
Table 3: Comparative Neuritogenic Activity of this compound and a Natural Gentiside
| Compound | Core Structure | Key Substituent | Relative Neuritogenic Activity |
|---|---|---|---|
| Gentiside E | 2,5-dihydroxybenzoate glucoside | Glucose moiety | Low |
| This compound | 2,3-dihydroxybenzoate | C14 Alkyl Chain | High |
Note: This comparison is based on the findings that synthetic analogs with long alkyl chains are more potent than their natural glycosidic precursors. nih.gov
Advanced Research Methodologies and Analytical Approaches in Tetradecyl 2,3 Dihydroxybenzoate Research
In Vitro Cellular Assay Systems for Activity Screening
In vitro assays are fundamental in the preliminary assessment of a compound's biological effects at the cellular level. These systems offer a controlled environment to study specific mechanisms of action.
Neurite Outgrowth Assays (e.g., PC12 cell models)
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established model for studying neuronal differentiation and neurite outgrowth. When treated with nerve growth factor (NGF) or other neurotrophic agents, these cells extend neurites, mimicking the behavior of neurons. Tetradecyl 2,3-dihydroxybenzoate has been identified as a compound with notable neuritogenic activity in PC12 cells. mdpi.com
Research has demonstrated that this compound can induce neurite outgrowth in PC12 cells, an effect similar to that of NGF. mdpi.com Studies have explored the underlying mechanisms, revealing that this compound may exert its effects through the IGF-1 signaling pathway. nih.govnih.gov Further investigation into its molecular targets using activity-based protein profiling (ABPP) identified heat shock cognate 70 kDa protein (Hsc70), 78 kDa glucose-regulated protein (GRP78), and 14-3-3 theta protein as potential binding partners. mdpi.com The role of Hsc70 as a key target was further substantiated through the use of inhibitors and small-interfering RNA (siRNA) analysis, which significantly diminished the neurite outgrowth induced by the compound. mdpi.com
The neuritogenic effects are typically quantified by measuring the percentage of cells bearing neurites and the length of these neurites. mdpi.commdpi.comyokogawa.com
Table 1: Summary of Neurite Outgrowth Assay Findings for this compound in PC12 Cells
| Assay Parameter | Observation | Implied Mechanism |
| Neurite Induction | Induces significant neurite outgrowth, comparable to NGF. mdpi.com | NGF-mimicking activity. |
| Signaling Pathway | Modulates the IGF-1/PI3K/ERK signaling pathway. nih.govnih.gov | Activation of pro-survival and differentiation pathways. |
| Molecular Target | Binds to and stabilizes Heat shock cognate 70 kDa protein (Hsc70). mdpi.comnih.gov | Chaperone-mediated effects on protein folding and stability. |
| Inhibitor Studies | Hsc70 inhibitors and siRNA reduce neurite outgrowth. mdpi.com | Confirms Hsc70 as a critical target for its neuritogenic activity. |
Cell-based Metabolic and Anti-inflammatory Assays (e.g., RAW 264.7 cells)
To investigate the anti-inflammatory potential of compounds, researchers often utilize macrophage-like cell lines such as RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators like nitric oxide (NO). The ability of a test compound to suppress this LPS-induced NO production serves as an indicator of its anti-inflammatory activity. mdpi.com While direct studies on this compound using RAW 264.7 cells are not extensively detailed in the provided context, this assay system is a standard method for evaluating the anti-inflammatory effects of various natural and synthetic compounds. mdpi.com
In Vivo Animal Model Systems for Efficacy Evaluation
Following promising in vitro results, the efficacy of this compound has been assessed in various animal models that mimic human diseases.
Neurodegenerative Disease Models (e.g., STZ, Aβ, HFD-induced AD, rUCCAO)
The neuroprotective and restorative properties of this compound have been evaluated in several models of neurodegeneration.
High-Fat Diet (HFD)-induced Alzheimer's Disease (AD) Models: In mice with AD induced by a high-fat diet, the compound was found to effectively mitigate memory dysfunction. nih.govnih.gov The therapeutic effects were linked to its ability to promote neurogenesis, activate chaperone-mediated autophagy, and reduce neuronal inflammation. nih.govnih.gov A notable finding was the compound's positive influence on the gut microbiota, leading to an increased production of indole-3-propionic acid (IPA), a metabolite that can cross the blood-brain barrier and contribute to neuronal regeneration. nih.govnih.gov
Amyloid-beta (Aβ)-injected Models: In mice injected with Aβ25-35, a toxic fragment of the amyloid precursor protein implicated in AD, this compound promoted the growth and survival of neuronal cells. nih.gov
Chronic Cerebral Hypoperfusion Models (rUCCAO): The right unilateral common carotid artery occlusion (rUCCAO) model in mice induces chronic cerebral hypoperfusion, leading to subcortical ischemic vascular dementia (SIVD) characterized by white matter damage and cognitive deficits. nih.gov In this model, this compound was shown to significantly alleviate white matter damage and cognitive impairments. nih.gov The protective mechanism is believed to involve the protection of oligodendrocytes through the IGF-1 receptor, thereby reducing demyelination. nih.gov
Table 2: Efficacy of this compound in Neurodegenerative Disease Models
| Animal Model | Key Pathological Feature | Observed Effects of this compound |
| HFD-induced AD | Memory dysfunction, neuroinflammation. nih.govnih.gov | Mitigated memory dysfunction, promoted neurogenesis, reduced neuronal inflammation. nih.govnih.gov |
| Aβ-injected | Neuronal cell death. nih.gov | Promoted neurite growth and survival of neuronal cells. nih.gov |
| rUCCAO | White matter damage, cognitive deficits. nih.gov | Alleviated white matter damage and cognitive deficits, protected oligodendrocytes. nih.gov |
Diabetic and Metabolic Syndrome Models
The potential of this compound in managing diabetes and metabolic syndrome has been investigated using streptozotocin (B1681764) (STZ)-induced diabetic mice. nih.govnih.govfrontiersin.org STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia.
In these diabetic mouse models, this compound demonstrated anti-diabetic effects. nih.govnih.govfrontiersin.org The compound's mechanism of action is thought to involve the modulation of insulin (B600854) and adiponectin signaling pathways. nih.govnih.govfrontiersin.org It was observed to improve energy metabolism disorders and regulate the expression of genes related to appetite and energy expenditure, such as the adiponectin receptor 2 (ADR2). nih.gov
Spinal Cord Injury Models
The therapeutic potential of this compound has also been explored in the context of central nervous system injury. In a rat model of spinal cord injury (SCI), administration of the compound was found to promote the recovery of hind limb motor function. nih.gov Morphological studies revealed that this functional recovery was associated with a reduction in the necrotic area, decreased expression of glial fibrillary acidic protein (a marker of reactive gliosis), and increased expression of microtubule-associated protein 2 (a marker of neuronal dendrites). nih.gov These findings suggest that the compound's beneficial effects in SCI may be attributed to its ability to inhibit glial cell proliferation and promote neuroregeneration. nih.gov
Omics-Based Approaches
'Omics' technologies provide a comprehensive, high-throughput view of the molecular landscape within biological systems, enabling researchers to understand the global effects of a compound. In the study of this compound, transcriptomics, proteomics, and metabolomics have been pivotal.
Transcriptomics, primarily through RNA-sequencing (RNA-seq), analyzes the complete set of RNA transcripts in a cell or tissue at a given moment. This powerful technique offers an unbiased and quantitative way to measure changes in gene expression in response to a stimulus, such as treatment with ABG-001. nih.govnih.govbiorxiv.org
In research concerning ABG-001, RNA-sequencing has been employed to unravel its mechanism of action in models of Alzheimer's disease. nih.govnih.gov These analyses have revealed that ABG-001's therapeutic effects are linked to its ability to modulate gene expression associated with crucial cellular processes. Specifically, transcriptomic profiling demonstrated that the compound promotes neurogenesis, activates chaperone-mediated autophagy (CMA), and reduces neuronal inflammation, thereby mitigating memory dysfunction in preclinical models. nih.govnih.gov This approach allows for the broad, unbiased screening of thousands of genes simultaneously, providing a detailed snapshot of the cellular response to the compound and identifying key pathways for further investigation.
Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. For identifying the direct molecular targets of a small molecule like ABG-001, specific proteomic techniques are invaluable.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify enzyme classes and specific targets of compounds directly in complex biological systems. rsc.org This method utilizes chemical probes that mimic the compound of interest but are modified with a reporter tag. In the investigation of ABG-001, ABPP was instrumental in identifying its potential protein targets. proquest.com The analysis revealed that ABG-001 likely interacts with a specific set of proteins crucial for cellular function and stress response. proquest.com
| Potential Protein Target | Abbreviation | General Function |
|---|---|---|
| Heat shock cognate 70 kDa protein | Hsc70 | Molecular chaperone, protein folding and trafficking, chaperone-mediated autophagy. nih.govproquest.com |
| 78 kDa glucose-regulated protein | GRP78 | Molecular chaperone, endoplasmic reticulum stress response. proquest.com |
| 14-3-3 theta protein | - | Signal transduction, cell cycle regulation, apoptosis. proquest.com |
Proteome microarrays represent another high-throughput proteomic technique that can be used for target identification and studying protein-drug interactions. proquest.com These microarrays contain thousands of purified proteins spotted onto a solid surface, allowing for the simultaneous screening of interactions with a labeled compound. While ABPP was the specified method used for ABG-001 target identification, proteome microarrays serve as a complementary approach for rapidly screening a vast portion of the proteome for binding events. proquest.com
Metabolomics is the comprehensive study of small molecules, or metabolites, within cells, tissues, or organisms. researchgate.netresearchgate.net It provides a functional readout of the physiological state of a biological system. A key application in recent biomedical research is the profiling of metabolites produced by the gut microbiota and their influence on host health. rug.nlnih.govnih.gov
Research into ABG-001 has shown that it positively influences the gut microbiota. nih.govnih.gov This modulation leads to significant changes in the gut metabolite profile, which is believed to be a key part of the compound's therapeutic action in neurodegenerative disease models. nih.govnih.gov
| Metabolite | Change | Significance |
|---|---|---|
| Indole-3-propionic acid (IPA) | Increased | A neuroprotective metabolite capable of crossing the blood-brain barrier and contributing to neuronal regeneration. nih.govnih.gov |
| Butyrate | Increased | A short-chain fatty acid (SCFA) known for its anti-inflammatory properties and role in gut health. nih.gov |
| Valproic acid (VPA) | Increased | An SCFA with various neurological effects. nih.gov |
| Tryptamine | Increased | A monoamine neuromodulator. nih.gov |
The enhancement of neuroprotective metabolites like Indole-3-propionic acid (IPA), which can cross the blood-brain barrier, directly links the compound's effect on the gut microbiome to its neuroregenerative activities in the brain. nih.gov This highlights a sophisticated mechanism of action that spans the gut-brain axis.
Molecular and Biochemical Techniques
Following the broad screening provided by 'omics' approaches, specific molecular and biochemical techniques are employed to validate findings and dissect the precise molecular interactions and pathway dynamics.
These antibody-based techniques are fundamental for studying specific proteins identified through 'omics' or other screening methods.
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. In ABG-001 research, it has been used extensively to confirm the expression levels of target proteins like Hsc70 and components of signaling pathways such as the IGF-1R/PI3K/MEK pathway. proquest.commdpi.comnih.gov It was also a critical component of the Cellular Thermal Shift Assay (CETSA), a method used to confirm direct binding between ABG-001 and its target protein, Hsc70, by detecting an increase in the protein's thermal stability upon compound binding. nih.govmdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. nih.gov In studies involving ABG-001, ELISA was used to measure the levels of specific proteins and biomarkers, such as plasma insulin and adiponectin, to clarify the compound's mechanism of action in various disease models. nih.govnih.gov
Immunofluorescence Staining: This technique uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues. Research on ABG-001 has utilized immunofluorescence to observe its effects on cellular structures, such as alleviating the loss of myelin basic protein (MBP) and mature oligodendrocytes in the white matter, providing visual confirmation of the compound's protective effects on a cellular level. nih.govsci-hub.se
Gene silencing, particularly through the use of small interfering RNA (siRNA), is a powerful technique to validate the functional role of a specific gene or protein in a biological process. nih.gov By introducing siRNA that targets the messenger RNA (mRNA) of a specific protein, researchers can effectively "knock down" its expression and observe the functional consequences.
This approach was crucial in confirming that Hsc70 is the functional target of ABG-001 for its neuritogenic effects. proquest.com Researchers demonstrated that the neurite outgrowth in PC12 cells induced by ABG-001 was significantly decreased when Hsc70 expression was silenced using a specific siRNA. proquest.com This result provided strong evidence that the interaction between ABG-001 and Hsc70 is not just a correlational finding from a proteomic screen but is functionally required for the compound's biological activity. proquest.com
Cellular Thermal Shift Assay (CETSA) and Drug Affinity-Responsive Target Stability (DARTS)
Identifying the specific protein targets of a small molecule is a primary challenge in drug discovery. CETSA and DARTS are two powerful, label-free techniques used to confirm direct binding between a compound and its target protein within a complex cellular environment.
The Cellular Thermal Shift Assay (CETSA) operates on the principle that when a ligand, such as this compound, binds to its target protein, it confers additional stability to the protein's structure. nih.govnih.gov This stabilization makes the protein more resistant to thermal denaturation. nih.gov In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. nih.gov The remaining soluble protein is then quantified, often by Western blot, to determine the extent of denaturation. A shift in the temperature at which the target protein denatures in the presence of the compound, compared to an untreated control, indicates a direct binding interaction. nih.govnih.gov
Research on this compound has utilized CETSA to validate its binding targets. nih.govnih.gov Following initial screening that suggested potential targets, CETSA was used to confirm that Heat shock cognate 70 kDa protein (Hsc70) showed a significant shift in thermal stability when treated with the compound. nih.gov This finding provided strong evidence that Hsc70 is a direct intracellular target of this compound. nih.gov
The Drug Affinity-Responsive Target Stability (DARTS) assay works on a similar principle of ligand-induced stabilization but uses proteases instead of heat. escholarship.orgutah.edu The binding of a small molecule to its target protein can alter the protein's conformation, protecting it from being broken down by proteases. utah.edufrontiersin.org In a DARTS experiment, cell lysates are incubated with the compound before being subjected to limited proteolysis. escholarship.orgfrontiersin.org Proteins that are stabilized by binding to the compound will be less degraded compared to non-target proteins. escholarship.org
DARTS has also been instrumental in studying this compound. nih.govnih.gov The technique was employed to screen for potential protein candidates that interact with the compound and its metabolites. nih.gov Specifically, DARTS experiments demonstrated that indole-3-propionic acid (IPA), a gut microbiota-derived metabolite associated with the effects of this compound, increased the stability of Hsc70, further confirming this interaction. nih.govnih.gov
The table below summarizes the application of these techniques in this compound research.
| Technique | Principle | Application in this compound Research | Key Finding | References |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Used to confirm the direct binding of the compound to potential target proteins in PC12 cells. | Demonstrated a significant thermal stability shift for Hsc70 upon treatment, confirming it as a target. | nih.govnih.gov |
| DARTS | Ligand binding protects the target protein from protease degradation. | Used to identify and confirm target proteins for the compound and its metabolites. | Showed that the metabolite IPA stabilizes Hsc70, supporting its role as a target. | nih.govnih.gov |
Surface Plasmon Resonance (SPR) Analysis
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to measure the real-time kinetics of molecular interactions. mdpi.commdpi.com It works by detecting changes in the refractive index on the surface of a metallic sensor chip where one of the interacting molecules (the ligand) is immobilized. mdpi.com When an analyte passes over the surface and binds to the ligand, the local refractive index changes, which is detected as a shift in the resonance angle of reflected light. This allows for the precise determination of association (on-rate) and dissociation (off-rate) constants, and ultimately the binding affinity (KD). mdpi.com
In the context of this compound research, SPR analysis was used to further investigate and quantify the interaction between its associated metabolite, IPA, and the identified target protein, Hsc70. nih.gov These experiments provided quantitative data on the binding kinetics, complementing the qualitative and semi-quantitative findings from CETSA and DARTS. nih.gov The ability of SPR to provide detailed kinetic parameters is crucial for understanding the strength and stability of the drug-target interaction. mdpi.com
Molecular Docking and Computational Chemistry
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.govescholarship.org It uses scoring functions to estimate the strength of the interaction, helping to identify potential binding sites and predict the binding energy. This method is invaluable in the early stages of drug discovery for screening virtual libraries of compounds against a protein target and for rationalizing observed biological activity.
In studies involving this compound (ABG-001), molecular docking was employed to investigate its binding affinity for potential targets. nih.gov One study showed that the compound possesses a high affinity for the insulin-like growth factor-1 receptor (IGF-1R) but not for the tropomyosin receptor kinase A (TrkA). nih.gov This computational prediction was subsequently validated by experimental results where an IGF-1R antagonist, but not a TrkA antagonist, negated the protective effects of the compound. nih.gov These findings highlight how computational chemistry can guide experimental design and provide a structural hypothesis for a compound's mechanism of action. nih.gov
| Computational Method | Principle | Application in this compound Research | Key Finding | References |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | To assess the binding affinity of the compound (ABG-001) to potential receptor targets. | Predicted a high binding affinity for IGF-1R and a low affinity for TrkA. | nih.gov |
Advanced Chromatographic and Spectroscopic Methods for Research Quantification
The quantification and purification of this compound and related compounds rely on established and advanced analytical techniques.
General Considerations for Analytical Methods (e.g., Silica (B1680970) Gel Chromatography, GC-MS for related compounds)
Silica Gel Chromatography is a fundamental purification technique in organic chemistry. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent). Due to the polar nature of the dihydroxybenzoate head group and the nonpolar nature of the tetradecyl tail, silica gel chromatography is an effective method for purifying this compound from reaction mixtures and isolating it from natural sources. The polarity of the solvent system can be fine-tuned to achieve optimal separation from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and separated into its components as it travels through a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. While direct analysis of this compound by GC-MS may require derivatization to increase its volatility, the technique is highly applicable for analyzing related, more volatile precursors or degradation products, such as 2,3-dihydroxybenzoate itself. nih.gov It is also used to characterize complex biological matrices where related esters and fatty acids might be present. nih.gov
Future Research Directions and Translational Perspectives of Tetradecyl 2,3 Dihydroxybenzoate
Elucidation of Additional Molecular Targets and Pathways
Initial research has identified several key molecular targets and signaling pathways for Tetradecyl 2,3-dihydroxybenzoate. A significant finding is its ability to modulate the gut microbiota, leading to an increased production of Indole-3-propionic acid (IPA). scienceopen.comnih.gov This metabolite can cross the blood-brain barrier and has been shown to target the heat shock cognate 70 kDa protein (Hsc70). scienceopen.comnih.gov The engagement of Hsc70 by IPA subsequently influences the Hsc70/PKM2/HK2/LC3 and FOXO3a/SIRT1 signaling pathways, which are involved in promoting neurogenesis, activating chaperone-mediated autophagy (CMA), and reducing neuronal inflammation. scienceopen.comnih.gov
Another identified target is the insulin-like growth factor-1 receptor (IGF-1R). nih.govnih.gov Studies have shown that this compound has a high affinity for IGF-1R, and its neuroprotective effects in models of subcortical ischemic vascular dementia are mediated through this receptor. nih.gov The activation of IGF-1R by the compound triggers downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are crucial for inducing neurite outgrowth. nih.gov
Future research should aim to build upon these foundational findings. The use of advanced proteomic and transcriptomic techniques could uncover additional, perhaps more subtle, molecular interactions. Investigating the compound's effects on other cellular processes implicated in neurodegeneration, such as mitochondrial dysfunction and oxidative stress, could reveal a broader mechanism of action. Furthermore, exploring the potential for crosstalk between the IGF-1R and Hsc70-mediated pathways could provide a more integrated understanding of its neuroprotective effects.
Development of Advanced Analogues with Enhanced Bioavailability and Specificity
A significant hurdle in the translational potential of this compound is its low bioavailability, which has been reported to be around 8%. scienceopen.com This is attributed to its structural properties, which result in low solubility and permeability. scienceopen.com Consequently, the development of advanced analogues with improved pharmacokinetic profiles is a critical area for future research.
Structure-activity relationship (SAR) studies could guide the rational design of new derivatives. nih.gov By systematically modifying the chemical structure of the parent compound, it may be possible to enhance its absorption and distribution while maintaining or even improving its biological activity. For instance, altering the length or branching of the tetradecyl chain or modifying the hydroxyl groups on the benzoate (B1203000) ring could impact its physicochemical properties and interaction with biological targets. General studies on benzoic acid and its ester derivatives have shown that such modifications can significantly influence their biological activity and pharmacokinetic properties. nih.govmdpi.com
The goal of these synthetic efforts would be to create analogues with not only enhanced bioavailability but also increased specificity for their molecular targets. This could potentially lead to a greater therapeutic effect at lower concentrations, thereby reducing the risk of off-target effects. The synthesis of novel derivatives of related compounds like 2,3-dihydro-7-benzo[b]furanol has been explored for various pharmacological activities, providing a methodological basis for similar work on this compound. nih.gov
Exploration of Synergistic Effects with Other Research Compounds
The complex and multifactorial nature of neurodegenerative diseases suggests that combination therapies may offer a more effective treatment approach than single-agent therapies. ahajournals.orgneurology.orgmdpi.com Therefore, a promising avenue of future research is the exploration of synergistic effects between this compound and other research compounds.
Given its demonstrated anti-inflammatory and neuroprotective properties, combining it with agents that target different pathological mechanisms could yield additive or synergistic benefits. For example, in the context of Alzheimer's disease, it could be tested in combination with compounds that target amyloid-beta or tau pathology. In vascular dementia, combining it with thrombolytic agents could offer a dual approach of neuroprotection and restoration of blood flow. nih.gov
Furthermore, since this compound acts in part by modulating the gut microbiota, there is a strong rationale for exploring combinations with probiotics, prebiotics, or other microbiome-modulating agents. mdpi.comnih.govlabroots.commdpi.com Such combinations could potentially enhance the production of beneficial metabolites like IPA, thereby amplifying the therapeutic effect. The general principle of combining neuroprotective agents to achieve synergistic effects is an active area of research in neurodegenerative diseases like Parkinson's. neurology.orgmdpi.commdpi.com
Application in Novel Disease Models and Biological Systems
Current research on this compound has primarily focused on models of Alzheimer's disease and subcortical ischemic vascular dementia. scienceopen.comnih.gov However, its mechanisms of action, including the promotion of neurogenesis, reduction of inflammation, and protection of oligodendrocytes, suggest that it may have therapeutic potential in a broader range of neurological disorders.
Future studies should explore its efficacy in other neurodegenerative disease models, such as Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease. For instance, its anti-inflammatory and neuroprotective properties could be beneficial in mitigating the loss of dopaminergic neurons in Parkinson's disease.
Beyond neurodegeneration, the compound's ability to promote tissue repair and reduce inflammation could be relevant in other conditions involving neuronal damage. A study has already shown that it can promote the recovery of hind limb motor function in a rat model of spinal cord injury by inhibiting glial cell proliferation and promoting neuroregeneration. Further investigation into its effects on other forms of central nervous system injury is warranted.
Integration with Emerging Research Paradigms (e.g., Microbiome-Targeted Interventions)
The discovery that this compound exerts its effects through the gut-brain axis places it at the forefront of an emerging research paradigm focused on microbiome-targeted interventions for neurological disorders. scienceopen.comnih.govnih.gov Future research should delve deeper into this interaction. This includes identifying the specific bacterial species that are modulated by the compound and are responsible for the increased production of IPA and other beneficial short-chain fatty acids. scienceopen.com
Moreover, the integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial for a comprehensive understanding of the compound's effects. scienceopen.comnih.govresearchgate.netfrontiersin.org Systems biology can help to create predictive models of how the compound influences complex biological networks, identifying key regulatory nodes and potential biomarkers of treatment response. nih.govnumberanalytics.combiorxiv.orgmdpi.com While direct multi-omics studies on this compound are yet to be published, the application of these technologies in neurodegenerative disease research is rapidly expanding and offers a powerful toolkit for future investigations. scienceopen.comnih.govresearchgate.netfrontiersin.org
By embracing these advanced research paradigms, the scientific community can build a more holistic picture of the therapeutic potential of this compound and pave the way for its translation into clinical applications.
Q & A
Q. Can synergistic effects be achieved with other neuroprotective agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
